[2-(4-chlorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrol-3-yl]acetic acid
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Overview
Description
2-[2-(4-Chlorophenyl)-5-Oxo-1-Phenyl-4-(Phenylamino)-2,5-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-5-Oxo-1-Phenyl-4-(Phenylamino)-2,5-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid typically involves multi-step organic reactions One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with acetic anhydride to form the pyrrole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include acetic anhydride, phenylhydrazine, and 4-chlorobenzaldehyde.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-5-Oxo-1-Phenyl-4-(Phenylamino)-2,5-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or chlorophenyl rings, introducing new functional groups such as nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro derivatives, amino derivatives, alkyl derivatives
Scientific Research Applications
2-[2-(4-Chlorophenyl)-5-Oxo-1-Phenyl-4-(Phenylamino)-2,5-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of anti-inflammatory and analgesic drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-5-Oxo-1-Phenyl-4-(Phenylamino)-2,5-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-5-Oxo-1-Phenyl-4-(Phenylamino)-2,5-Dihydro-1H-Pyrrol-3-Yl]Propionic Acid
- 2-[2-(4-Chlorophenyl)-5-Oxo-1-Phenyl-4-(Phenylamino)-2,5-Dihydro-1H-Pyrrol-3-Yl]Butyric Acid
Uniqueness
Compared to similar compounds, 2-[2-(4-Chlorophenyl)-5-Oxo-1-Phenyl-4-(Phenylamino)-2,5-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid has a unique acetic acid moiety that can influence its reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development and material science.
Properties
Molecular Formula |
C24H19ClN2O3 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-[4-anilino-2-(4-chlorophenyl)-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C24H19ClN2O3/c25-17-13-11-16(12-14-17)23-20(15-21(28)29)22(26-18-7-3-1-4-8-18)24(30)27(23)19-9-5-2-6-10-19/h1-14,23,26H,15H2,(H,28,29) |
InChI Key |
IIQDAYIWPCEPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)CC(=O)O |
Origin of Product |
United States |
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